molecular formula C10H17N3O11P2 B1203502 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate CAS No. 94714-46-2

2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate

Cat. No. B1203502
CAS RN: 94714-46-2
M. Wt: 417.2 g/mol
InChI Key: RQKDPSTWKKMBPM-XLPZGREQSA-N
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Description

2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is a pyrimidine 2’-deoxyribonucleoside 5’-diphosphate that is 2’-deoxycytidine 5’-diphosphate (CDP) substituted by a hydroxymethyl group at position 5 . It is found in both neuronal cells and embryonic stem cells .


Synthesis Analysis

A pyrrole-based rhodamine conjugate (CS-1) has been developed and characterized for the selective detection and quantification of 2’-deoxy-5-hydroxymethylcytidine (5hmC) in human cancer cells with a simple chemosensing method .


Molecular Structure Analysis

The molecular formula of 2’-Deoxy-5-hydroxymethylcytidine-5’-diphosphate is CHNOP. Its average mass is 335.208 Da and its monoisotopic mass is 335.052948 Da .

properties

IUPAC Name

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDPSTWKKMBPM-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332049
Record name 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate

CAS RN

94714-46-2
Record name 2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Deoxy-5-hydroxymethylcytidine-5'-diphosphate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
J Wen, Y Tong, X Ma, R Wang, RS Li, H Song, YL Zhao - Phytomedicine, 2021 - Elsevier
… , 1-Methylnicotinamide, Methylselenic acid, Acetylphosphate, and PC(16:0/16:0), but substantially decreased peak area of 2′-Deoxy-5-hydroxymethylcytidine-5′-diphosphate, …
Number of citations: 17 www.sciencedirect.com
YJ Choi, K Lee, M Jeong, YC Shin, SG Ko - Metabolites, 2022 - mdpi.com
Exosomes released from tumor cells treated with cancer-targeting drugs reflect altered metabolic processes within the cells. Therefore, metabolites in exosomes can be used as markers …
Number of citations: 1 www.mdpi.com
YJ Choi, K Lee, M Jeong, YC Shin, SG Ko - 2022 - pdfs.semanticscholar.org
Exosomes released from tumor cells treated with cancer-targeting drugs reflect altered metabolic processes within the cells. Therefore, metabolites in exosomes can be used as markers …
Number of citations: 2 pdfs.semanticscholar.org
J NAOUS - 2018 - lsmu.lt
to perform antibiotic stress responses on S. aureus strains (04-02981) using trimethoprim and norsulfazol. To identify the growth limiting metabolites resulting from a S. aureus strains (04…
Number of citations: 2 lsmu.lt
H Ashrafian, G Czibik, M Bellahcene, D Aksentijević… - researchgate.net
List of putative identities based on the mass spectrometry data of the top 350 discriminant peaks between wild type and Fh-/-mouse cardiac biopsies. Peaks were selected by a PLS-DA …
Number of citations: 3 www.researchgate.net

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